2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-ol
Overview
Description
2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-ol is a useful research compound. Its molecular formula is C8H8F2N2O and its molecular weight is 186.16 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-ol are the components of the mitochondrial complex I . This complex plays a crucial role in the electron transport chain, a key biochemical pathway involved in energy production within cells .
Mode of Action
This compound acts as an inhibitor of the mitochondrial complex I . By inhibiting this complex, the compound disrupts the normal flow of electrons within the electron transport chain. This disruption leads to a decrease in the production of ATP, the main energy currency of the cell, thereby affecting the normal functioning of the cell .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the electron transport chain, specifically the mitochondrial complex I . The inhibition of this complex disrupts the normal flow of electrons, leading to a decrease in the production of ATP. This decrease in ATP production can have downstream effects on various other biochemical pathways that rely on ATP for energy .
Biochemical Analysis
Biochemical Properties
2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with mitochondrial complex I, where it acts as an electron transport inhibitor. This interaction disrupts the electron transport chain, leading to alterations in cellular respiration and energy production . Additionally, this compound has been shown to interact with specific kinases, modulating their activity and affecting downstream signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In particular, this compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit the proliferation of certain cancer cell lines by inducing cell cycle arrest and promoting apoptosis . Furthermore, it affects the expression of genes involved in oxidative stress response, leading to changes in cellular redox balance and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific sites on mitochondrial complex I, inhibiting its activity and disrupting the electron transport chain . Additionally, this compound interacts with kinases, leading to the inhibition or activation of these enzymes and subsequent changes in phosphorylation states of target proteins . These interactions result in alterations in gene expression, particularly those genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods . Over time, it undergoes gradual degradation, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained inhibition of mitochondrial complex I activity and persistent alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits minimal toxicity and effectively modulates target pathways . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing adverse reactions .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It primarily affects the mitochondrial electron transport chain by inhibiting complex I activity . This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation . Additionally, this compound influences the activity of enzymes involved in oxidative stress response, further modulating metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Within cells, this compound accumulates in mitochondria, where it exerts its primary effects . The localization and accumulation of this compound are influenced by its interactions with mitochondrial transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is predominantly within the mitochondria. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to mitochondrial compartments . The activity and function of this compound are closely linked to its mitochondrial localization, where it interacts with mitochondrial complex I and other mitochondrial proteins .
Properties
IUPAC Name |
2-cyclopropyl-4-(difluoromethyl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O/c9-7(10)5-3-6(13)12-8(11-5)4-1-2-4/h3-4,7H,1-2H2,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VROXRTGRGZJYCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=O)N2)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.